Cas no 351-04-2 (2-chloro-N-(4-fluorophenyl)acetamide)

2-Chloro-N-(4-fluorophenyl)acetamide is a halogenated acetamide derivative with applications in organic synthesis and pharmaceutical intermediate development. Its molecular structure, featuring both chloro and fluoro substituents, enhances reactivity in nucleophilic substitution reactions, making it a versatile building block for constructing more complex molecules. The compound exhibits stability under standard storage conditions and is soluble in common organic solvents, facilitating its use in laboratory and industrial settings. Its well-defined chemical properties allow for precise control in synthetic pathways, particularly in the preparation of biologically active compounds. The presence of fluorine further contributes to potential metabolic stability in derived pharmaceuticals.
2-chloro-N-(4-fluorophenyl)acetamide structure
351-04-2 structure
Product name:2-chloro-N-(4-fluorophenyl)acetamide
CAS No:351-04-2
MF:C8H7ClFNO
MW:187.598684549332
MDL:MFCD00015730
CID:82168
PubChem ID:532065

2-chloro-N-(4-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4'-fluoroacetanilide
    • 2-chloro-N-(4-fluorophenyl)acetamide
    • N-(CHLOROACETYL)-4-FLUOROANILINE
    • 2-Chloro-4′-fluoroacetanilide
    • 2-chloro-p-fluoroacetanilide
    • F3096-0349
    • N-choroacetyl-4-fluoroaniline
    • N-(4-Fluorophenyl)-2-chloroacetamide
    • Acetamide, N-(4-fluorophenyl)-2-chloro-
    • A822567
    • doi:10.14272/JDAWWCJBFPBHFL-UHFFFAOYSA-N.1
    • AKOS000265125
    • CHEMBL3334596
    • Z56755193
    • BB 0217604
    • PD139253
    • Alpha-Chloro-4-Fluoroacetanilide
    • 2-chloro-n-(4-fluoro-phenyl)-acetamide
    • 351-04-2
    • 10.14272/JDAWWCJBFPBHFL-UHFFFAOYSA-N
    • EN300-01509
    • CS-0072599
    • AM100700
    • SY078787
    • D83579
    • MFCD00015730
    • 2-CHLORO-N~1~-(4-FLUOROPHENYL)ACETAMIDE
    • FT-0632009
    • DTXSID70336303
    • SCHEMBL1193345
    • MS-3681
    • doi:10.14272/JDAWWCJBFPBHFL-UHFFFAOYSA-N
    • 10.14272/JDAWWCJBFPBHFL-UHFFFAOYSA-N.1
    • n-chloroacetyl-4-fluoroaniline
    • STK117118
    • ALBB-002247
    • DTXCID80287392
    • DB-048727
    • MDL: MFCD00015730
    • Inchi: InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
    • InChI Key: JDAWWCJBFPBHFL-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)NC(=O)CCl)F

Computed Properties

  • Exact Mass: 187.02000
  • Monoisotopic Mass: 187.02002
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1
  • XLogP3: nothing
  • Tautomer Count: 3
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Not available
  • Density: 1.358
  • Melting Point: 114-161 ºC
  • Boiling Point: 336.2±27.0 °C at 760 mmHg
  • Flash Point: 157.1±23.7 °C
  • PSA: 29.10000
  • LogP: 2.07600
  • Solubility: Not available
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-chloro-N-(4-fluorophenyl)acetamide Security Information

2-chloro-N-(4-fluorophenyl)acetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-chloro-N-(4-fluorophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Oakwood
004368-5g
N-(Chloroacetyl)-4-fluoroaniline
351-04-2 97%
5g
$15.00 2024-07-19
Oakwood
004368-100g
N-(Chloroacetyl)-4-fluoroaniline
351-04-2 97%
100g
$91.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X26095-1g
2-Chloro-N-(4-fluorophenyl)acetamide
351-04-2 95%
1g
¥133.0 2024-07-18
Life Chemicals
F3096-0349-0.5g
2-chloro-N-(4-fluorophenyl)acetamide
351-04-2 95%
0.5g
$19.0 2023-11-21
Life Chemicals
F3096-0349-1g
2-chloro-N-(4-fluorophenyl)acetamide
351-04-2 95%
1g
$21.0 2023-11-21
Life Chemicals
F3096-0349-2.5g
2-chloro-N-(4-fluorophenyl)acetamide
351-04-2 95%
2.5g
$40.0 2023-11-21
TRC
C367723-500mg
2-Chloro-N-(4-fluorophenyl)acetamide
351-04-2
500mg
$ 81.00 2023-04-18
Chemenu
CM113992-25g
2-chloro-N-(4-fluorophenyl)acetamide
351-04-2 95%
25g
$*** 2023-05-30
Chemenu
CM113992-100g
2-chloro-N-(4-fluorophenyl)acetamide
351-04-2 95%
100g
$236 2022-06-11
Enamine
EN300-01509-5.0g
2-chloro-N-(4-fluorophenyl)acetamide
351-04-2 95%
5g
$21.0 2023-04-27

Additional information on 2-chloro-N-(4-fluorophenyl)acetamide

Introduction to 2-chloro-N-(4-fluorophenyl)acetamide (CAS No. 351-04-2)

2-chloro-N-(4-fluorophenyl)acetamide, with the chemical formula C8H6ClFNO, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound is characterized by its structural features, which include a chloro group and a fluorine substituent on the phenyl ring, making it a versatile intermediate in the synthesis of various bioactive molecules. The presence of these functional groups enhances its reactivity and makes it a valuable building block for the development of new drugs.

The compound is identified by its CAS number 351-04-2, which serves as a unique identifier in chemical databases and literature. This numbering system ensures that researchers and chemists can accurately reference and retrieve information about the compound. The molecular structure of 2-chloro-N-(4-fluorophenyl)acetamide consists of an acetamide moiety attached to a phenyl ring that is further substituted with a fluorine atom at the para position. This specific arrangement of atoms imparts unique chemical properties that make it useful in synthetic applications.

In recent years, 2-chloro-N-(4-fluorophenyl)acetamide has garnered attention due to its role in the development of novel pharmaceutical agents. Its structural features allow for easy modifications, enabling chemists to explore various derivatives that may exhibit enhanced pharmacological properties. For instance, researchers have been investigating its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

One of the most compelling aspects of 2-chloro-N-(4-fluorophenyl)acetamide is its utility in constructing complex molecular frameworks. The chloro and fluoro substituents on the phenyl ring can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, facilitating the introduction of additional functional groups. This flexibility makes it an indispensable tool in medicinal chemistry laboratories where the goal is to design molecules with specific biological activities.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery. The fluorine atom, being electronegative, can influence the electronic properties of the molecule, thereby affecting its binding affinity to biological targets. In particular, 2-chloro-N-(4-fluorophenyl)acetamide has been explored as a precursor for developing antiviral agents. Its structural motif is found in several FDA-approved drugs that target viral proteases and polymerases, underscoring its significance in therapeutic applications.

The synthesis of 2-chloro-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluorobenzoyl chloride with ammonia or an amine derivative to form the corresponding acetamide derivative. Subsequent chlorination using reagents such as phosphorus oxychloride (POCl3) yields the desired product. This synthetic pathway is efficient and scalable, making it suitable for industrial production.

In addition to its pharmaceutical applications, 2-chloro-N-(4-fluorophenyl)acetamide has found utility in agrochemical research. Its structural features make it a potential candidate for developing novel pesticides and herbicides that target specific enzymatic pathways in pests. By modifying its chemical structure, researchers can fine-tune its biological activity to achieve desired effects while minimizing environmental impact.

The safety profile of 2-chloro-N-(4-fluorophenyl)acetamide is another critical aspect that has been thoroughly evaluated. As with any chemical compound used in research and industry, proper handling procedures must be followed to ensure worker safety and environmental protection. Studies have demonstrated that when used under controlled conditions, this compound exhibits moderate toxicity profile with no significant acute or chronic health effects at recommended exposure levels.

The future prospects for 2-chloro-N-(4-fluorophenyl)acetamide are promising given its broad utility across multiple fields. Ongoing research continues to uncover new synthetic methodologies and applications for this versatile intermediate. As drug discovery efforts continue to evolve toward more targeted and personalized therapies, compounds like this will play an increasingly important role in developing next-generation pharmaceuticals.

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